molecular formula C5H8N2O B6254941 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one CAS No. 43214-91-1

1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B6254941
CAS No.: 43214-91-1
M. Wt: 112.13 g/mol
InChI Key: XPCSTLGFZSTVNZ-UHFFFAOYSA-N
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Description

Significance of the Imidazolone (B8795221) Scaffold in Contemporary Chemistry

The imidazolone scaffold is a prominent heterocyclic motif that has demonstrated considerable importance in various domains of chemistry. This five-membered ring system, containing two nitrogen atoms, is a core component in numerous biologically active molecules and functional materials. Its structural features, including the presence of hydrogen bond donors and acceptors, as well as its electronic properties, contribute to its ability to interact with biological targets. Consequently, the imidazolone nucleus is a key building block in medicinal chemistry for the development of new therapeutic agents.

Scope of Research on 1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one and Related Systems

While the broader class of imidazolones has been extensively studied, research on specific isomers can vary significantly. The focus of this article, this compound, is a less-explored member of this family. Much of the existing research on dimethyl-substituted dihydroimidazolones has centered on its isomers, namely 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one and 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one. sigmaaldrich.comnih.gov The limited specific literature on the 1,5-dimethyl isomer highlights a potential area for future investigation, offering an opportunity to expand the understanding of structure-property relationships within this class of compounds.

Chemical and Physical Properties

The fundamental properties of this compound are essential for its handling and application in a research setting. While extensive experimental data is not widely published, some key identifiers and predicted properties can be summarized.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 1,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one
CAS Number 43214-91-1 bldpharm.com
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Not widely reported
Solubility Not widely reported
Melting Point Not widely reported

| Boiling Point | Not widely reported |

Note: Some properties are not widely reported in publicly available literature and are noted as such.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures specifically for this compound are scarce. However, general synthetic strategies for substituted 2,3-dihydro-1H-imidazol-2-ones can provide insight into its potential preparation. These methods often involve the cyclization of appropriate precursors. For the 1,5-dimethyl isomer, a plausible route could involve the reaction of a 1,2-diaminopropane (B80664) derivative with a carbonyl source, followed by N-methylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43214-91-1

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3,4-dimethyl-1H-imidazol-2-one

InChI

InChI=1S/C5H8N2O/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8)

InChI Key

XPCSTLGFZSTVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,5 Dimethyl 2,3 Dihydro 1h Imidazol 2 One and Its Derivatives

Cyclization and Condensation Strategies

Cyclization and condensation reactions form the cornerstone of synthetic approaches to 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one and its derivatives. These methods often involve the formation of the core cyclic urea (B33335) structure from acyclic precursors through various activation methods.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the reaction of two or more starting materials in a single step to form a product containing the structural elements of all the reactants, represent an efficient strategy for the synthesis of complex molecules like substituted imidazol-2-ones. bohrium.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of well-known MCRs such as the Ugi and Passerini reactions can be conceptually applied. researchgate.netiau.ir These reactions typically involve an isocyanide, an amine, a carbonyl compound, and a carboxylic acid (in the Ugi reaction) or just a carboxylic acid and an isocyanide (in the Passerini reaction) to generate α-acylamino amides. researchgate.net

For instance, a hypothetical three-component reaction for the synthesis of a related 2-imidazoline could involve an amine, an aldehyde, and an isocyanide. acs.org The versatility of MCRs lies in their ability to generate diverse molecular scaffolds by varying the individual components. nih.gov

Reactions Involving N-Oxides

Base-Catalyzed Intramolecular Hydroamidation Approaches

A highly effective method for the synthesis of imidazolidin-2-ones and imidazol-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach offers excellent chemo- and regioselectivity under mild, ambient conditions and is characterized by remarkably short reaction times. acs.org The choice of the base is crucial for the success of this transformation, with the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) demonstrating superior activity compared to guanidine (B92328) and amidine bases. acs.org

The reaction proceeds via the intramolecular addition of the N-H bond of the urea moiety across the alkyne. Depending on the substitution pattern of the propargylic urea, either imidazolidin-2-ones (with an exocyclic double bond) or imidazol-2-ones (with an endocyclic double bond) can be selectively formed. acs.org For the synthesis of a 1,5-disubstituted imidazol-2-one, a propargylic urea with a substituent at the propargylic position would be required.

Table 1: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

EntrySubstrateBase (mol%)SolventTimeProductYield (%)
1N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylureaBEMP (10)MeCN30 min4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one>99
2N-(1-ethynylcyclohexyl)-N'-phenylureaBEMP (10)MeCN1 h1-Phenyl-4-methylene-1,3-diazaspiro[4.5]decan-2-one95
3N-phenyl-N'-(1-phenylprop-2-yn-1-yl)ureaBEMP (5)MeCN1 min1,5-Diphenyl-4-methyl-1H-imidazol-2(3H)-one98
4N-(4-chlorophenyl)-N'-(1-phenylprop-2-yn-1-yl)ureaBEMP (5)MeCN1 min1-(4-Chlorophenyl)-5-phenyl-4-methyl-1H-imidazol-2(3H)-one97

Data sourced from Della Ca', N., et al. (2019). acs.org

Condensation with Carbonyl Compounds

A traditional and widely employed method for the synthesis of cyclic ureas involves the condensation of a diamine with a carbonyl-containing compound, such as phosgene (B1210022), urea, or their derivatives. google.com For the synthesis of this compound, the key precursor would be N,N'-dimethyl-1,2-propanediamine.

A patented process describes the high-yield synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) by reacting N,N'-dimethylethylenediamine with phosgene in an aqueous medium while controlling the pH. google.com This methodology could be adapted for the synthesis of the 1,5-dimethyl analogue by utilizing N,N'-dimethyl-1,2-propanediamine as the starting diamine. The reaction proceeds via the formation of a bis(chloroformyl) intermediate, which then undergoes intramolecular cyclization.

Another approach involves the reaction of a diamine with urea at elevated temperatures. This method circumvents the use of toxic phosgene. Furthermore, the direct synthesis of cyclic ureas from diamines and carbon dioxide has been achieved using catalysts like pure cerium oxide (CeO₂), offering a greener alternative. rsc.org

Table 2: Synthesis of Cyclic Ureas via Condensation Reactions

EntryDiamineCarbonyl SourceConditionsProductYield (%)
1N,N'-DimethylethylenediaminePhosgeneWater, pH 3.0-10.01,3-Dimethyl-2-imidazolidinoneHigh
2EthylenediamineCO₂ (0.3 MPa)CeO₂, 2-propanol, 150 °C, 24 h2-Imidazolidinone98
31,2-PropanediamineCO₂ (0.3 MPa)CeO₂, 2-propanol, 150 °C, 24 h4-Methyl-2-imidazolidinone95

Data sourced from US Patent 4668793A google.com and Tomishige, K., et al. (2011). rsc.org

Metal-Catalyzed Synthetic Protocols

Metal catalysis offers powerful tools for the construction of heterocyclic rings, often proceeding with high efficiency and selectivity under mild conditions. Copper-catalyzed reactions have emerged as particularly useful for the synthesis of cyclic ureas.

Copper-Mediated Syntheses

Copper-catalyzed reactions have been successfully employed for the synthesis of imidazolidin-2-ones. One such strategy involves the reaction of aziridines with isocyanates. nih.govresearchgate.net This method provides a direct route to substituted imidazolidinones and demonstrates broad functional group compatibility. The reaction is believed to proceed through the coordination of the aziridine (B145994) to the copper catalyst, followed by ring-opening and subsequent reaction with the isocyanate and cyclization. researchgate.net

Another copper-catalyzed approach involves the N-heteroarylation of 2-imidazolidinone with 2-iodopyridine (B156620) in the presence of a copper(I) iodide catalyst, N,N'-dimethylethylenediamine as a ligand, and a base. nih.gov While this method functionalizes a pre-existing imidazolidinone ring, it highlights the utility of copper catalysis in forming C-N bonds involving this heterocyclic core. Furthermore, copper-catalyzed oxidative amination of N-allyl ureas has been reported, leading to vinyl-substituted imidazolidin-2-ones. mdpi.com This process involves a copper-mediated hydroamination followed by the formation of a transient organocopper intermediate.

Table 3: Copper-Catalyzed Synthesis of Imidazolidin-2-ones

Data sourced from Hashimoto, T., et al. (2023) nih.govresearchgate.net and Borys, M., et al. (2018). nih.gov

Gold-Catalyzed Transformations

Gold catalysts, acting as soft π-acids, have become powerful tools in organic synthesis for activating carbon-carbon multiple bonds and facilitating complex cascade reactions under mild conditions. researchgate.netnih.gov Their application in the synthesis of nitrogen-containing heterocycles is extensive, involving processes like cycloisomerization, cycloadditions, and tandem reactions that construct intricate molecular frameworks efficiently. researchgate.netnih.govthieme-connect.de

One prominent strategy involves the gold-catalyzed reaction of diazocarbonyl compounds with various partners. For instance, gold catalysts can mediate formal [4+1] cycloadditions between diazo esters and triazines, which act as formal dipolar adducts, to yield imidazolidines. thieme-connect.de The choice of gold catalyst and solvent is crucial for optimizing the yield of these transformations. thieme-connect.de A proposed mechanism for such reactions involves the formation of a gold carbene intermediate from the diazo compound, which then undergoes nucleophilic attack and subsequent cyclization.

Another powerful approach is the gold-catalyzed intramolecular hydroalkylation of ynamides. This process is initiated by the activation of the alkyne by a gold complex, forming a keteniminium ion. This highly electrophilic intermediate can trigger a nih.govuni-freiburg.de-hydride shift followed by cyclization to form various heterocyclic structures. acs.org While directly applied to indene (B144670) synthesis, the principle of generating reactive intermediates from ynamides can be extended to the formation of dihydroimidazolones.

Furthermore, gold-catalyzed cascade reactions, such as cycloisomerization/ nih.govuni-freiburg.de-H migration/Diels-Alder sequences, demonstrate the capacity of a single gold catalyst to orchestrate multiple transformations in one pot. researchgate.netnih.gov These reactions proceed through gold-activated alkyne intermediates, highlighting the versatility of gold catalysis in building complex polycyclic nitrogen compounds. researchgate.netnih.gov The development of atom-economic methods, like the formal [3+2] cycloaddition between ynamides and isoxazoles, further showcases the utility of gold catalysis in generating α-imino gold carbenes for the synthesis of substituted pyrroles, a strategy with potential application to related five-membered heterocycles. semanticscholar.org

Table 1: Examples of Gold-Catalyzed Heterocycle Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef
(t-BuXPhos)AuCl / AgNTf₂Formal [4+1] CycloadditionPhenyl diazoacetate, TriazineImidazolidine thieme-connect.de
IPrAuNTf₂Formal [3+2] CycloadditionYnamide, 3,5-Dimethylisoxazole2-Aminopyrrole semanticscholar.org
N-heterocyclic carbene-gold complexIntramolecular HydroalkylationYnamidePolysubstituted Indene acs.org
Ph₃PAuNTf₂Cycloisomerization/1,5-H Migration/Diels-AlderEnyne substratesNitrogen Polycyclic Compounds researchgate.netnih.gov

Iron-Catalyzed Protocols

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis in organic synthesis. Iron complexes have demonstrated significant activity in a variety of transformations, including the synthesis of heterocyclic compounds like benzimidazoles. uni-freiburg.de

An efficient one-pot, three-component synthesis of benzimidazole (B57391) derivatives utilizes a catalytic amount of an Fe(III) porphyrin complex. The reaction proceeds through a domino sequence involving C-N bond formation and cyclization. In a model reaction, 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, 4-methoxybenzaldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source react in the presence of the iron catalyst to yield the corresponding benzimidazole. uni-freiburg.de The efficiency of various transition metal catalysts was tested, with FeCl₃ showing a significant increase in reaction yield compared to the uncatalyzed reaction, and the Fe(III) porphyrin complex (FeIIITPPCl) demonstrating the highest catalytic activity and selectivity. uni-freiburg.de This methodology highlights the potential of iron catalysts in promoting the formation of the imidazole (B134444) core structure under mild conditions. uni-freiburg.de

Mechanistic studies on other iron-catalyzed reactions, such as H/D exchange in hydrosilanes, involve iron(I) and iron(II) complexes supported by amido-imidazolin-2-imine ligands. acs.org These studies suggest pathways involving Fe-H/D species as key catalytic intermediates, which could be relevant in hydrogenation or reductive cyclization steps for dihydroimidazolone synthesis. acs.org

Table 2: Optimization of Iron-Catalyzed Benzimidazole Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Ref
NoneEthanol (B145695)80245 uni-freiburg.de
FeCl₃ (0.1)Ethanol801265 uni-freiburg.de
FeIIITPPCl (0.1)EthanolRoom Temp298 uni-freiburg.de

Nickel-Catalyzed Cyclizations

Nickel catalysis provides a versatile platform for constructing cyclic molecules, including nitrogen heterocycles, through various cyclization strategies. These methods are valued for their efficiency and ability to control selectivity.

One notable application is the nickel-catalyzed cyclization of N-(o-ethynylaryl)acrylamides, which can selectively produce different heterocyclic products by simply tuning the reaction temperature. rsc.org This demonstrates the fine control achievable with nickel catalysts in directing reaction pathways. Another powerful technique is the nickel-catalyzed tandem Ueno-Stork cyclization, which enables the stereoselective 1,2-dicarbofunctionalization of cyclic alkenes to build bicyclic products. nih.gov The reaction is initiated by the generation of an active Ni(I) catalyst, which undergoes oxidative addition to a haloacetal, followed by radical-type cyclization and trapping with an activated olefin. nih.gov This strategy could be adapted for the synthesis of functionalized dihydroimidazolones by designing appropriate precursors.

The development of specific nickel pre-catalysts, such as those involving N-heterocyclic carbene (NHC) ligands like [NiCl(Cp)(IMes)], has been crucial for advancing their application in cross-coupling reactions, which are fundamental in building the substituted frameworks of complex molecules.

Table 3: Nickel-Catalyzed Synthesis of Fused Bicyclic Acetals

Ni-Catalyst (mol%)Ligand (mol%)ReductantSolventTemperature (°C)Yield (%)Ref
NiCl₂·DME (5)PyBox L1 (6)ZnMeOH4037 nih.gov

Palladium-Catalyzed Formations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While specific palladium-catalyzed formations of this compound are not extensively detailed in the provided context, the principles are widely applied in heterocycle synthesis. Palladium catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are highly effective in cross-coupling reactions. chemicalbook.com

For instance, complexes like [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)palladium(II) are designed as pre-catalysts for such transformations. chemicalbook.com The synthesis of substituted imidazoles often relies on palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or other substituents onto the imidazole ring. These methods provide a powerful means to functionalize pre-formed dihydroimidazolone scaffolds or to construct them from appropriately substituted precursors.

Regiocontrol and Stereoselectivity in Dihydroimidazolone Synthesis

Achieving high levels of regiocontrol and stereoselectivity is a critical challenge in the synthesis of substituted heterocycles like dihydroimidazolones. The development of synthetic methods that predictably control the placement of substituents and the three-dimensional arrangement of atoms is essential for creating specific, functionally optimized molecules.

Regioselective synthesis of imidazoles has been achieved through various strategies. One approach for preparing 1,4-disubstituted imidazoles with complete regioselectivity involves the reaction of a glycine (B1666218) derivative that undergoes a double aminomethylenation, followed by the addition of an amine nucleophile, which triggers a transamination/cyclization cascade. nih.gov This method is effective for a diverse range of amines, demonstrating its robustness. nih.gov Recent advances continue to focus on the regiocontrolled synthesis of substituted imidazoles, emphasizing the specific bonds formed during the creation of the heterocyclic ring. rsc.org

Stereoselectivity is also a key consideration. For example, the reaction of α-silyloxyacrylamides with L-proline can be stereoselectively converted to tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov However, other reactions, such as the 1,3-dipolar cycloaddition of certain 4,5-dihydroimidazolium ylides with fumaric acid esters, have shown a lack of high stereoselectivity, leading to mixtures of diastereomers. nih.gov The development of tandem reactions, like the nickel-catalyzed Ueno-Stork cyclization, can create multiple stereocenters in a single, highly stereoselective step. nih.gov The promotion of cyclization using Lewis acids like TiCl₄ with 2-dialkylamino-arylidene-imidazolones can also trigger tandem nih.govuni-freiburg.de-hydride shifts and cyclizations to form spirocyclic systems, where stereochemistry is a key outcome. rsc.org

Green Chemistry Approaches in Dihydroimidazolone Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact, improve safety, and increase efficiency. ijpsjournal.commdpi.com These approaches are highly relevant to the synthesis of dihydroimidazolones and other heterocyclic compounds.

Key green chemistry strategies include:

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a primary goal. ijpsjournal.comnih.gov Water, in particular, is recognized as an ideal solvent for many reactions due to its safety and low environmental impact. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often using techniques like mechanochemical grinding or microwave irradiation, minimizes waste and can significantly reduce reaction times. mdpi.comresearchgate.net

Catalysis: The use of catalysts, including metal catalysts and biocatalysts (enzymes), is fundamental to green chemistry as it allows for reactions to proceed under milder conditions with higher atom economy and reduced waste. ijpsjournal.commdpi.com Recyclable catalysts are particularly advantageous. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is a prominent energy-efficient method that can dramatically shorten reaction times from hours to minutes compared to conventional heating. ijpsjournal.commdpi.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), where the maximum number of atoms from the starting materials are incorporated into the final product is a core principle. uni-freiburg.deresearchgate.net

For example, a solid-phase, one-pot multicomponent reaction using microwave irradiation has been employed to synthesize complex imidazole derivatives, demonstrating several green chemistry principles simultaneously. researchgate.net Similarly, the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds has been achieved using an environmentally benign iodine catalyst in water under ultrasonic irradiation, resulting in high yields and short reaction times. nih.gov These examples underscore the successful application of green chemistry principles to the synthesis of imidazole-based heterocycles, providing a framework for developing sustainable routes to this compound. ejcmpr.com

Table 4: Green Chemistry Techniques in Heterocycle Synthesis

Green TechniqueExample ApplicationAdvantagesRef
Microwave IrradiationSynthesis of imidazole derivatives from a four-component mixtureReduced reaction time (8 min), solvent-free researchgate.net
Aqueous MediumSynthesis of imidazole hybrids of pyrimidineUse of eco-friendly solvent (water) nih.gov
Ultrasonication & Benign CatalystSynthesis of imidazo[1,2-a]pyridines using molecular iodine in waterHigh yields, short reaction time, sustainable nih.gov
BiocatalysisLipase-catalyzed enzymatic reactionsHigh selectivity, mild conditions, reduced energy use ijpsjournal.com

Reactivity and Mechanistic Investigations of the 1,5 Dimethyl 2,3 Dihydro 1h Imidazol 2 One Core

Electrophilic and Nucleophilic Substitution Reactions

The 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one core is generally stable and less reactive towards classical electrophilic or nucleophilic aromatic substitution compared to its aromatic imidazole (B134444) or reactive imidazole N-oxide precursors. The saturated backbone and the electron-withdrawing nature of the carbonyl group decrease the nucleophilicity of the ring.

However, the broader family of imidazole derivatives engages in various substitution reactions, which provide context for potential functionalization strategies. For instance, the nucleophilic substitution of a hydrogen atom (SNH) has been demonstrated on related 2H-imidazole 1-oxides. This type of C-H/C-Li coupling reaction, for example with pentafluorophenyllithium, occurs at the C-5 position and can proceed via an addition-elimination (SNHAE) pathway involving deoxygenation or an addition-oxidation (SNHAO) pathway that retains the N-oxide bond. While not a direct reaction of the imidazol-2-one, it represents a method to functionalize the core ring system prior to the formation of the carbonyl group.

Deoxygenation Reactions of Imidazole N-Oxides

The formation of the 1,3-dihydro-2H-imidazol-2-one core is a known outcome of reactions involving the corresponding imidazole N-oxides, though it often occurs via rearrangement rather than a simple deoxygenation. For instance, 2-unsubstituted imidazole N-oxides can isomerize to yield imidazol-2-ones upon treatment with acetic anhydride (B1165640) or through photochemical methods.

In some cases, the formation of an imidazol-2-one derivative is an observed side product. During certain deoxygenative procedures on imidazole N-oxides, such as a [3+2] cycloaddition reaction with ethyl cyanoacetate, a thermal rearrangement of the starting N-oxide can lead to the formation of the corresponding 1,3-dihydro-2H-imidazol-2-one as a byproduct. This indicates that the N-oxide can serve as a direct precursor to the imidazol-2-one core under specific thermal conditions.

Tautomerism and Isomerization Pathways

Isomerization: The primary isomerization pathway to the 1,3-dihydro-2H-imidazol-2-one core involves the rearrangement of the corresponding imidazole N-oxide. This transformation is a key synthetic route. For example, in the reaction of 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide, the isomeric 1,3-dihydro-2H-imidazol-2-one was formed as a side product. This isomerization highlights a common reactivity pattern for imidazole N-oxides, providing access to the dihydroimidazolone scaffold.

Tautomerism: The this compound structure can exhibit amide-iminol tautomerism, a phenomenon common to lactam and cyclic urea (B33335) systems. The keto-form (the imidazol-2-one) is generally the more stable and predominant tautomer. However, under certain conditions, the enol-form (2-hydroxy-1,5-dimethyl-1H-imidazole) could exist in equilibrium, potentially influencing the molecule's reactivity, particularly its ability to act as a nucleophile or an O-centered electrophile after activation.

Tautomeric forms of the this compound core. The keto-form (left) is generally more stable than the enol-form (right).
Figure 1: Keto-enol tautomerism of the this compound core.

Radical Reactions Involving Dihydroimidazolone Systems

The study of radical reactions involving dihydroimidazolone systems provides insight into their stability and potential for C-H functionalization. Theoretical studies on dehydroimidazole radicals, formed by the removal of a hydrogen atom, show that N-dehydro imidazole radicals can be highly stable due to the delocalization of the radical electron, attaining π-character. rsc.org In contrast, carbon-centered radicals on the imidazole ring are typically localized σ-radicals. rsc.org

For the this compound core, radical abstraction could potentially occur at the methyl groups. The reactivity of the broader imidazole class towards radicals has been investigated in atmospheric chemistry, where the gas-phase oxidation of imidazole by hydroxyl radicals is initiated by OH-addition, forming a hydroxyimidazolyl radical adduct. rsc.org This adduct then reacts with molecular oxygen, leading to a complex reaction mechanism. rsc.org While the saturated core of the dihydroimidazolone would prevent such addition reactions, it highlights the susceptibility of the imidazole family to radical-mediated transformations.

Advanced Mechanistic Elucidation Studies

Hydride transfer (H⁻) and hydrogen atom transfer (HAT) are fundamental processes in which the dihydroimidazolone core could participate, analogous to other hydrogenated heterocycles like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov These reactions are a subset of proton-coupled electron transfer (PCET) processes. nih.gov

Studies on model systems provide insight into these mechanisms. For example, research on iron-porphyrin-imidazole complexes has shown they undergo HAT reactions, modeling the reactivity of histidine-ligated heme systems. nih.gov Similarly, ruthenium-imidazole complexes have been studied for their HAT reactivity with radicals like TEMPO, revealing large kinetic isotope effects suggestive of hydrogen tunneling. nih.govscite.ai The mechanism can be a concerted transfer of a hydrogen atom (H⁺ + e⁻) or a stepwise process. nih.govnih.gov

Theoretical investigations into nickel-iron hydrogenase model complexes have also explored the thermodynamics and kinetics of hydride transfer, showing that the structural conformation (e.g., terminal vs. bridging hydrides) significantly impacts reactivity. rsc.org While direct studies on this compound as a hydride donor are limited, these findings suggest that the N-H or C-H bonds in related dihydro-heterocycles can serve as sources for hydride or hydrogen atom transfer, a reactivity that could be modulated by metal coordination or the electronic nature of substituents.

Table 1: Comparison of Calculated and Observed Activation Parameters for Hydrogen Atom Transfer Data from a study on a Ruthenium Imidazole Complex and TEMPO•.

ParameterCalculated Value (kcal mol⁻¹)Observed Value (kcal mol⁻¹)
ΔH‡3H2.9 ± 0.42.7 ± 0.5

This table illustrates the close agreement between calculated and experimentally observed activation enthalpies for a HAT reaction involving a model imidazole complex, supporting the proposed mechanism. nih.gov

Detailed mechanistic analyses have primarily focused on the formation of the dihydroimidazolone core from its precursors. A key pathway involves the reaction of imidazole N-oxides with electron-deficient species. For example, the reaction of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) can yield 1,3-dihydro-2H-imidazol-2-ones.

The proposed mechanism is not a direct cycloaddition but a stepwise pathway. The reaction is initiated by a nucleophilic attack from the N-oxide onto the electron-deficient alkene, forming a zwitterionic intermediate. This intermediate is central to the formation of different products depending on the reaction conditions. In the presence of water, this zwitterion can undergo a subsequent fragmentation to yield the imidazol-2-one. This stepwise, zwitterionic mechanism provides a detailed picture of the reaction coordinates leading to the stable dihydroimidazolone ring system.

Proposed stepwise reaction pathway for the formation of an imidazol-2-one from an imidazole N-oxide and an electrophilic alkene.
Figure 2: A simplified representation of the proposed stepwise reaction pathway for the formation of an imidazol-2-one (C) from an imidazole N-oxide (A) and an electrophile, proceeding through a key zwitterionic intermediate (B).

Ligand Scrambling and Complex Formation Studies of the this compound Core

While specific research on the ligand scrambling and complex formation of this compound is not extensively documented in publicly available literature, the reactivity of the closely related N-heterocyclic carbene (NHC) and urea-based ligand systems provides a strong basis for understanding its potential behavior. The core structure of this compound, which can be considered a cyclic urea, is a precursor to N-heterocyclic carbenes and can itself act as a ligand in coordination complexes.

Mechanistic Insights from N-Heterocyclic Carbene (NHC) Analogs

N-Heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry. The deprotonation of the corresponding imidazolium (B1220033) salt, which can be derived from the this compound core, would yield a highly reactive NHC. The stability and reactivity of metal-NHC complexes are well-studied, including the phenomenon of ligand scrambling.

Ligand scrambling in metal-NHC complexes, particularly with gold(I), has been the subject of detailed mechanistic investigations. nih.govresearchgate.netnih.govacs.org These studies reveal that the scrambling process is often intricate and can be influenced by factors such as the solvent, temperature, and the nature of other ligands present in the coordination sphere.

A proposed mechanism for ligand scrambling in (NHC)Au(I)Br complexes in aqueous solutions involves the formation of a dimeric intermediate, ((NHC)AuIBr)2. This dimer can then rearrange to a T-shaped intermediate, which subsequently leads to the formation of bis(NHC)gold(I) species, [(NHC)2AuI]+, and the release of other ligands. nih.govresearchgate.netnih.gov This process is highly relevant for understanding the stability and potential reactivity of complexes that could be formed with ligands derived from this compound.

The general reactivity of NHCs at metal centers can also involve cleavage of the metal-NHC bond, which can impact the stability and catalytic activity of the resulting complexes. researchgate.net

Complex Formation with the Imidazol-2-one Core

The this compound molecule itself, as a cyclic urea, possesses potential coordination sites through its oxygen and nitrogen atoms. The mode of coordination is dependent on the nature of the metal ion. For instance, in urea complexes, harder metal ions tend to coordinate to the oxygen atom, while softer metals may coordinate to the nitrogen atoms. rjpbcs.com

The formation of complexes with imidazolin-2-imine ligands, which are structurally related to the deprotonated form of imidazol-2-ones, has been studied. These ligands are noted for forming robust metal-nitrogen bonds, particularly with electrophilic metal centers. acs.org This suggests that the this compound core, upon activation, could form stable complexes with a variety of transition metals.

The synthesis of metal-NHC complexes is a broad field, with applications in catalysis and medicine. nih.govnih.gov These complexes are typically synthesized from the corresponding imidazolium salts, which are precursors to the free carbene. The diverse reactivity of NHCs allows for the formation of complexes with a wide range of transition metals, including but not limited to Ru, Pd, Ir, Au, and Ag. nih.govsemanticscholar.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one, ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups (1-CH₃ and 5-CH₃) and the protons on the dihydro-imidazolone ring. The chemical shifts, signal multiplicities (singlet, doublet, etc.), and coupling constants would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals for the two methyl carbons, the carbonyl carbon (C=O), and the two carbons of the imidazole (B134444) ring would be expected at characteristic chemical shifts.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions. This data would confirm the planar or near-planar structure of the imidazole ring and the spatial orientation of the methyl substituents.

A search of crystallographic databases did not yield a crystal structure for this specific compound. Therefore, a data table of crystallographic parameters cannot be provided.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular formula (C₅H₈N₂O). The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the imidazole ring.

Predicted mass spectral data is available in some databases, but experimentally determined fragmentation analysis has not been located in the searched literature.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band typically in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl group.

C-N stretch: Absorptions in the 1200-1350 cm⁻¹ region.

C-H stretch: Absorptions from the methyl groups around 2850-3000 cm⁻¹.

A specific, experimentally verified IR spectrum for this compound is not available in the public domain.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to n → π* and π → π* transitions associated with the carbonyl group and the imidazole ring system.

Specific experimental UV-Vis absorption maxima for this compound have not been reported in the reviewed literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. orientjchem.orgtandfonline.com It is frequently employed to determine optimized molecular geometry and various electronic properties. For 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G(d) or higher, would provide a foundational understanding of the molecule. tandfonline.comnih.gov

Optimization of Molecular Geometry

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Studies on related imidazole (B134444) derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have shown that geometries optimized using DFT methods (e.g., B3LYP/6-31G(d)) can accurately reproduce experimental data from X-ray crystallography. researchgate.net For the title compound, one would expect the five-membered imidazole ring to be nearly planar, with the methyl and keto groups positioned according to steric and electronic influences. The precise bond lengths of C-N, C=O, and C=C bonds within the ring would be determined, providing a detailed three-dimensional model of the molecule.

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap points to a more reactive molecule. irjweb.comaimspress.com

In a typical study on an imidazole derivative, the HOMO and LUMO energies are calculated, and their electron density distributions are visualized. For instance, in one imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability. irjweb.com A similar analysis for this compound would map the regions of electron density for these orbitals. This would reveal the likely sites for electrophilic and nucleophilic attack. From these energy values, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors for an Imidazole Derivative

Parameter Formula Value (eV)
EHOMO - -6.2967 irjweb.com
ELUMO - -1.8096 irjweb.com
Energy Gap (ΔE) ELUMO - EHOMO 4.4871 irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.2449 irjweb.com

Note: Data presented is for a representative imidazole derivative and not this compound. This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map displays color-coded regions on the molecule's surface, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). Green denotes areas of neutral potential. nih.gov

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack. The hydrogen atoms attached to the nitrogen atoms (if present in the tautomeric form) or the methyl groups would likely exhibit a positive potential (blue), indicating sites susceptible to nucleophilic interaction. orientjchem.org Such maps provide intuitive insights into how the molecule will interact with other polar molecules or ions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and the stability it confers upon the molecule.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is extensively used to model reaction pathways, calculate activation energies, and determine the thermodynamics of chemical transformations. While no specific reaction mechanism studies for this compound were found, research on the synthesis of its isomer, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), provides a relevant case study. nih.gov

A DFT study on the synthesis of DMI from urea (B33335) and N,N'-dimethylethylenediamine detailed the reaction mechanism, including the transition states and intermediates. nih.gov The study found that the reaction proceeds via two sequential ammonia (B1221849) removal steps. A key finding was the catalytic role of water, which acts as a proton exchange bridge to facilitate the reaction and significantly lower the activation barriers from ~50 kcal/mol to ~30 kcal/mol. nih.gov

A similar computational approach could be applied to investigate the synthesis or reactions of this compound. For example, its synthesis via the dehydrogenative condensation of a 1,2-diol with a urea derivative could be modeled. acs.org Such a study would calculate the energy profile of the reaction, identify the rate-determining step, and explore the influence of catalysts, providing valuable insights for optimizing synthetic routes.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT methods are commonly used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts and its infrared spectrum. The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, but they typically show good agreement with experimental data. tandfonline.com This comparison helps in the definitive assignment of spectral bands. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 4,5-dimethyl-1,3-dihydroimidazol-2-one C₅H₈N₂O
1,3-dimethyl-2-imidazolidinone (DMI) 1,3-Dimethylimidazolidin-2-one C₅H₁₀N₂O
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline 4-(1H-Benzimidazol-2-yl)-N,N-dimethylaniline C₁₅H₁₅N₃
Urea Urea CH₄N₂O

Applications of Dihydroimidazolones in Non Biological Fields

Catalysis and Ligand Design

The unique electronic and structural features of the dihydroimidazolone ring system have made it a valuable component in the design of catalysts and ligands for a range of chemical transformations.

N-Heterocyclic Carbene (NHC) Chemistry and Adducts

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in their own right. wikipedia.org The stability of NHCs is often attributed to the electron-donating nitrogen atoms adjacent to the carbene carbon. Dihydroimidazolones are precursors to a specific class of NHCs.

The general route to NHCs based on the dihydroimidazolone scaffold involves the deprotonation of the corresponding imidazolium (B1220033) or imidazolinium salt. beilstein-journals.org This process is typically carried out in-situ to avoid the isolation of the highly reactive and often air- and moisture-sensitive free carbene. beilstein-journals.org For a compound like 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one, the corresponding imidazolium salt would be the precursor to the NHC. The mixture of the imidazolium salt and a strong base can then serve as the source of the carbene for various catalytic and synthetic applications. beilstein-journals.org

Once generated, these NHCs can form adducts with a variety of main-group and transition-metal compounds. For instance, NHCs react with carbodiimides to form zwitterionic amidinate-like structures known as NHC–CDI adducts. nih.govsemanticscholar.org These adducts have tunable properties based on the substituents on both the NHC and the carbodiimide (B86325). semanticscholar.org The stability of these adducts is influenced by the steric and electronic properties of the substituents on the carbodiimide nitrogens. semanticscholar.org While specific studies on adducts derived from this compound are not prevalent, the general reactivity pattern of NHCs suggests that it would readily form such adducts.

Furthermore, NHCs form stable adducts with heavier group 15 tribromides, such as SbBr₃ and BiBr₃. scispace.com The reaction of a symmetric 1,3-disubstituted imidazol-2-ylidene with these metal halides results in the formation of 1:1 Lewis acid-base adducts. scispace.com Spectroscopic analysis, including ¹H and ¹³C NMR, is used to characterize these adducts, with the chemical shifts of the imidazol-2-ylidene backbone protons providing diagnostic information about the formation of the adduct. scispace.com

Precursor TypeMethod of NHC GenerationCommon Applications of Resulting NHC
Imidazolium/Imidazolinium SaltsDeprotonation with a strong baseLigands for transition metals, organocatalysis
Azolium SaltsReductive methodsFormation of NHC complexes with low-valent metals
2-Chloroazolium SaltsChloronium ion abstractionSynthesis of free NHCs and their metal complexes

Applications in Metal Coordination Chemistry

The nitrogen atoms within the dihydroimidazolone ring are potential coordination sites for metal ions. Imidazole (B134444) and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgrsc.org The coordination typically occurs through the sp²-hybridized imine nitrogen atom, which acts as a sigma-donor. wikipedia.org

The coordination chemistry of ligands containing the imidazole moiety is extensive, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. rsc.orgresearchgate.net The resulting complexes have applications in various fields, including catalysis and materials science. While specific research on the coordination complexes of this compound is limited, the general principles of imidazole coordination chemistry can be applied. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming a coordinate covalent bond. The specific geometry and stability of the resulting complex would depend on the metal ion, the other ligands present, and the reaction conditions.

Studies on related benzimidazole (B57391) derivatives have shown that they can form stable complexes with various metal ions, including Cu(II), Zn(II), Ni(II), and Ag(I). nih.gov These complexes have been characterized using techniques such as FT-IR, ¹H-NMR, and ESI-MS. nih.gov The coordination of the nitrogen atom to the metal is often evidenced by a shift in the vibrational frequency of the C=N bond in the FT-IR spectrum. nih.gov It is reasonable to infer that dihydroimidazolones like this compound would exhibit similar coordinating behavior.

Ligand TypeMetal IonsCharacterization TechniquesPotential Applications
Imidazole DerivativesFe(II), Co(II), Ni(II), Cu(II), Zn(II)X-ray Crystallography, UV-Vis, NMRCatalysis, Model compounds for biological systems
Benzimidazole DerivativesCu(II), Zn(II), Ni(II), Ag(I)FT-IR, ¹H-NMR, ESI-MS, UV-VisMedicinal chemistry, Materials science
2-(2′-Pyridyl)imidazoleVarious transition metalsX-ray Crystallography, Spectroscopic methodsSupramolecular chemistry, Coordination polymers

Organocatalytic Transformations

Imidazolidinones have emerged as powerful organocatalysts, particularly in asymmetric synthesis. The work of MacMillan and colleagues demonstrated that chiral imidazolidinones can catalyze a variety of transformations with high enantioselectivity. sigmaaldrich.com These reactions proceed through the formation of an activated iminium ion from the condensation of the imidazolidinone with an α,β-unsaturated aldehyde. sigmaaldrich.com This electrophilic species then reacts with a nucleophile, and the chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

While the seminal work in this area focused on imidazolidin-4-ones, the underlying principle of iminium ion activation is applicable to other related heterocyclic systems. Dihydroimidazolones, through their corresponding imidazolium salts, have also been employed as organocatalysts. Imidazolium-based dicationic ionic liquids, for example, have been shown to catalyze reactions such as the cycloaddition of CO₂ to epoxides. mdpi.com The acidity of the C-2 proton on the imidazole ring is believed to play a key role in activating the substrate. mdpi.com

Furthermore, imidazole itself has been used as an organocatalyst for various multicomponent reactions, highlighting the catalytic potential of this heterocyclic core. rsc.orgias.ac.in These reactions often take place under mild and environmentally friendly conditions, offering a green alternative to traditional metal-based catalysts. ias.ac.in Given these precedents, this compound and its derivatives hold potential as organocatalysts, although specific applications of this particular compound in organocatalysis are not yet widely reported.

Catalyst TypeTransformationKey Intermediate
Chiral ImidazolidinonesDiels-Alder, Friedel-CraftsIminium ion
Imidazolium-based Ionic LiquidsCO₂ CycloadditionActivated epoxide
ImidazoleMulticomponent reactionsVarious activated species

Functional Materials Science

The electronic properties of dihydroimidazolone derivatives make them suitable for incorporation into functional organic materials, including semiconductors and dyes.

Organic Semiconductor Doping (n-type dopants)

The ability to control the charge carrier concentration in organic semiconductors through doping is crucial for the development of efficient organic electronic devices. While p-type doping is relatively well-established, the development of stable and efficient n-type dopants has been more challenging. Dihydroimidazolone derivatives, particularly those based on the benzimidazole scaffold, have shown significant promise as n-type dopants. nih.gov

The doping mechanism of 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole (DMBI) derivatives involves either a hydride or hydrogen atom transfer from the dopant to the host semiconductor molecule. nih.gov This process leads to the formation of a radical anion on the host material, thereby increasing the electron concentration and conductivity. The efficiency of this doping process is not solely dependent on the alignment of the energy levels of the dopant and the host, but also on the kinetics of the hydride or hydrogen transfer step. nih.gov

While most of the research has focused on benzimidazole derivatives, the fundamental chemistry suggests that simpler dihydroimidazolones could also function as n-type dopants. The core heterocyclic ring is responsible for the electron-donating ability, and while the benzofusion in DMBI derivatives influences the electronic properties, the fundamental mechanism of action is expected to be similar. The development of non-benzofused dihydroimidazolone-based dopants could offer advantages in terms of synthetic accessibility and solubility.

Dopant ClassDoping MechanismHost MaterialsResulting Property Change
DMBI derivativesHydride/hydrogen transferFullerenes, Graphene, n-type polymersIncreased electron conductivity
Dimeric DMBI derivativesElectron transfer upon cleavageOrganic semiconductorsFormation of semiconductor radical anions
Benzimidazolium saltsIn-situ generation of active dopantFullerenes (vacuum processed)High n-type conductivity

Dyes for Optical Applications

The imidazole ring is a component of many fluorescent dyes and pigments. Its electron-rich nature allows it to function as an effective electron donor in donor-π-acceptor (D-π-A) dye architectures. nih.gov In these systems, the imidazole moiety is connected to an electron-accepting group through a conjugated π-bridge. Photoexcitation of such dyes leads to an intramolecular charge transfer (ICT) from the donor to the acceptor, which is responsible for their optical and electronic properties.

The synthesis of imidazole-based dyes often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, followed by functionalization to introduce the desired donor and acceptor groups. nih.gov The optical properties of these dyes, such as their absorption and emission wavelengths, can be tuned by modifying the chemical structure of the donor, acceptor, and π-bridge. nih.gov

While there are no specific reports on dyes derived from this compound in the provided search results, its structure is amenable to incorporation into D-π-A dyes. The dihydroimidazolone core could serve as a novel building block for the design of new functional dyes with tailored optical properties for applications in areas such as dye-sensitized solar cells or as fluorescent probes. nih.gov The pH-dependent optical properties observed in some synthetic fluorescent imidazoles further suggest the potential for developing sensor applications. nih.gov

Dye ArchitectureKey ComponentsPrinciple of OperationPotential Applications
Donor-π-Acceptor (D-π-A)Imidazole-based donor, conjugated bridge, electron acceptorIntramolecular Charge Transfer (ICT)Dye-sensitized solar cells, nonlinear optics, fluorescence imaging
Imidazole-based fluorophoresImidazole ring incorporated into a larger conjugated systemFluorescence, potential for pH sensitivitypH sensors, biological imaging

Fluorescent Probes

A thorough review of available scientific literature reveals no documented studies on the application of this compound as a fluorescent probe. Consequently, there is no data available regarding its photoluminescent properties, such as quantum yields, absorption and emission spectra, or its use in fluorescence-based sensing or imaging in non-biological systems. Research into the fluorescent characteristics of this specific dihydroimidazolone derivative has not been published in the public domain.

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

There is no information available in the scientific literature detailing the use of this compound as a synthetic intermediate or building block for the construction of more complex molecules. While the broader class of imidazole-containing compounds is widely utilized in organic synthesis, the specific role of this compound in this capacity has not been reported. Therefore, no reaction schemes, yields, or examples of complex molecules derived from this particular starting material can be provided.

Future Directions and Emerging Research Avenues in Dihydroimidazolone Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of more efficient and sustainable methods for synthesizing dihydroimidazolones is a primary focus of current research. Traditional methods often involve multi-step processes with harsh reaction conditions. researchgate.net Future efforts are centered on creating atom-economical and environmentally benign synthetic pathways.

One promising approach is the use of acceptorless dehydrogenative (AD) reactions, which generate only hydrogen and water as byproducts. acs.org The design of multifunctional solid nanostructured catalysts is crucial for the success of these green methodologies. acs.org For instance, heterogeneous palladium catalysts have shown efficiency in the dehydrogenative condensation of ureas and 1,2-diols to form imidazolones. acs.org Research is also exploring one-pot synthesis procedures to streamline the production of 2-imidazolines, which are precursors to some dihydroimidazolones. researchgate.net The development of novel sustainable synthetic routes from renewable resources like carbohydrates is also a highly desirable goal. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond established reactions, chemists are investigating novel reactivity patterns of the dihydroimidazolone core. This includes exploring transformations that have not been previously applied to this class of compounds. A notable area of interest is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives to yield 2-substituted 1H-imidazole derivatives, a process that has not been extensively studied for these precursors. mdpi.com

The inherent electronic properties of the imidazole (B134444) ring, being electron-rich, make its derivatives adept at binding to various biological targets. nih.govnih.govresearchgate.net Understanding and exploiting these properties can lead to the design of molecules with specific functions. The study of how different substituents on the dihydroimidazolone ring influence its reactivity and biological interactions is a key aspect of this research. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of dihydroimidazolone synthesis with flow chemistry and automated platforms represents a significant leap towards high-throughput screening and optimization. youtube.comyoutube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous intermediates. researchgate.netnih.gov

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in the rational design of novel dihydroimidazolone derivatives with desired properties. dovepress.com In silico methods, such as molecular docking and quantum chemical calculations, are employed to predict the binding affinities and reactivity of these molecules before their actual synthesis. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) is used to analyze the electronic structure and stability of new molecules, providing insights into their potential as, for example, electron acceptors. researchgate.netnih.gov These computational studies can predict various physicochemical and pharmacokinetic properties, aiding in the design of "drug-like" molecules with good bioavailability. nih.gov By simulating interactions with biological targets like enzymes and receptors, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. dovepress.comnih.govnih.gov

Synergistic Applications in Interdisciplinary Chemical Sciences

The unique properties of the dihydroimidazolone scaffold lend themselves to a wide range of applications across various scientific disciplines. In medicinal chemistry, these compounds are being investigated for a multitude of therapeutic areas, including as anticancer, antifungal, antibacterial, and antiviral agents. nih.govnih.govnih.gov The imidazole core is a privileged structure in drug discovery, known for its ability to interact with key biological targets like kinases. nih.gov

Beyond medicine, imidazole derivatives are being explored for their potential in materials science and environmental applications. numberanalytics.com For example, imidazole-functionalized materials are being investigated for carbon dioxide capture and the removal of heavy metals from the environment. numberanalytics.com The versatility of the imidazole ring ensures that future research will continue to uncover new and synergistic applications in diverse fields of chemical science. numberanalytics.com

Q & A

Q. What are the established synthetic routes for 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of imidazolone derivatives often employs multicomponent reactions or catalytic methods. For example, palladium-catalyzed reactions (used for analogous compounds) allow precise control over substituent placement, which is critical for achieving the 1,5-dimethyl configuration . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading. Optimization via Design of Experiments (DoE) can systematically evaluate these factors to maximize yield . While direct synthetic data for this compound is limited in the evidence, comparative studies on 4,5-dimethylimidazolones suggest that steric hindrance from methyl groups may necessitate longer reaction times or elevated temperatures .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR are critical for confirming substituent positions. Methyl groups typically appear as singlets (δ 2.1–2.5 ppm for 1^1H), while the imidazolone carbonyl resonates near δ 160–170 ppm in 13^13C NMR .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (112.13 g/mol) and fragmentation patterns .
  • Crystallography:
    Single-crystal X-ray diffraction with SHELXL refinement (via programs like SHELXTL) resolves bond lengths and angles. The Cambridge Structural Database (CSD) can benchmark structural parameters against similar imidazolones .

Advanced Research Questions

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound, and how do these interactions influence its physicochemical properties?

Methodological Answer: Hydrogen-bonding patterns are analyzed using graph set theory (e.g., Etter’s rules), which categorizes interactions into motifs like R22(8)\text{R}_2^2(8) rings or chains. For imidazolones, the carbonyl oxygen often acts as an acceptor, forming intermolecular bonds with NH or CH donors . Computational tools (e.g., Mercury CSP) map these networks, while thermal analysis (DSC/TGA) correlates stability with packing efficiency. For example, methyl substituents may reduce solubility by enhancing hydrophobic interactions, as seen in 4,5-diphenyl analogs .

Q. How does the substitution pattern of this compound affect its reactivity compared to other imidazolone derivatives?

Methodological Answer: Substituent effects are evaluated through Hammett constants or DFT calculations. The 1,5-dimethyl configuration increases steric bulk, potentially slowing nucleophilic attacks at the carbonyl group. Comparative kinetic studies with 4,5-dimethyl or diphenyl derivatives (e.g., monitoring hydrolysis rates in acidic/basic conditions) reveal electronic and steric contributions . Reactivity can also be probed via cycloaddition reactions, where methyl groups may hinder [4+2] Diels-Alder pathways observed in less-substituted imidazolones .

Q. How can researchers resolve contradictions in reported biological activity data for imidazolone derivatives, including this compound?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Reproducibility Protocols: Standardizing assays (e.g., MIC for antimicrobial studies) across labs .
  • Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity .
  • Structural Analog Comparison: Cross-referencing data with 4,5-diphenyl or triphenyl imidazolones (which show clearer SAR trends) helps isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound in solution?

Methodological Answer: Tautomerism is modeled using:

  • DFT Calculations: Gaussian or ORCA software evaluates energy differences between tautomers (e.g., keto-enol equilibria) .
  • MD Simulations: Solvent effects (e.g., polar vs. nonpolar) are simulated with explicit solvent models (e.g., TIP3P water) .
  • NMR Chemical Shift Prediction: Tools like ACD/Labs or computed 1^1H NMR (via CPCM solvent models) validate dominant tautomers experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.